molecular formula C18H15Cl2N3O B11952631 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11952631
M. Wt: 360.2 g/mol
InChI Key: GNVXXDVXLLRZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(2,4-Dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a Schiff base derivative synthesized via the condensation of 4-aminoantipyrine with 2,4-dichlorobenzaldehyde. The compound belongs to the pyrazolone family, characterized by a 1,2-dihydro-3H-pyrazol-3-one core substituted with aromatic and aliphatic groups. Its structure features an (E)-configured imine bond formed between the primary amine of 4-aminoantipyrine and the aldehyde group of 2,4-dichlorobenzaldehyde, resulting in a planar geometry that facilitates intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H15Cl2N3O/c1-12-17(21-11-13-8-9-14(19)10-16(13)20)18(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

GNVXXDVXLLRZHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-aminoantipyrine . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR. A study highlighted that compounds with similar structures demonstrated effective inhibition of tumor cell growth in vitro and in vivo models .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects against various pathogens. In particular, studies have shown that modifications to the pyrazole ring can enhance its efficacy against both bacterial and fungal strains .

Antioxidant and Anti-inflammatory Effects

Antioxidant properties are critical for compounds aimed at reducing oxidative stress-related diseases. This pyrazole derivative has been investigated for its ability to scavenge free radicals and reduce inflammation markers in biological systems. The structure allows for interactions with reactive oxygen species (ROS), potentially leading to therapeutic benefits in conditions like arthritis and cardiovascular diseases .

Synthetic Pathways

The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound alongside its derivatives:

  • Antitumor Studies : A specific derivative was synthesized and tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Testing : The compound was tested against a panel of bacteria and fungi, showing promising results that warrant further exploration into structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

Activity TypeCompoundReference
AntitumorSignificant
AntimicrobialBroad-spectrum
AntioxidantModerate
Anti-inflammatoryPromising

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound is part of a broader class of 4-aminoantipyrine-derived Schiff bases, where structural diversity arises from substitutions on the benzylidene aromatic ring. Key analogues include:

Compound Name Substituents on Benzylidene Group Molecular Weight Notable Structural Features
4-{[(E)-(2,4-Dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2,4-dichloro 383.24 g/mol High lipophilicity; strong electron-withdrawing Cl groups
4-[(E)-(4-Hydroxy-3-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-hydroxy-3-nitro 352.35 g/mol Nitro group enhances acidity; hydroxyl enables H-bonding
4-[(E)-(2-Hydroxy-5-nitrobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 2-hydroxy-5-nitro 352.35 g/mol Ortho-hydroxy para-nitro arrangement; intramolecular H-bonding
4-[(E)-(4-Diethylamino-2-hydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-diethylamino-2-hydroxy 393.47 g/mol Electron-donating diethylamino group; planar geometry
4-{[(E)-[5-(4-Bromophenyl)furan-2-yl]methylidene}amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 5-(4-bromophenyl)furan-2-yl 461.30 g/mol Extended conjugation via furan; bromine increases steric bulk

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density on the imine bond, increasing stability against hydrolysis but reducing nucleophilicity.
  • Hydroxy groups facilitate hydrogen bonding, influencing crystal packing and solubility .
Physicochemical Properties
Property 2,4-Dichlorophenyl Derivative 4-Hydroxy-3-nitro Derivative 4-Diethylamino-2-hydroxy Derivative
Melting Point (°C) 182–184 (decomp.) 215–217 198–200
Solubility Low in water; soluble in DMSO Moderate in polar aprotic solvents High in chloroform
LogP (Calculated) 4.12 2.85 3.78

Analysis :

  • The dichlorophenyl derivative exhibits the highest logP value due to its nonpolar substituents, favoring membrane permeability.
  • Nitro-substituted analogues show lower solubility in nonpolar solvents due to increased polarity .
Crystallographic and Hydrogen Bonding Analysis
  • Dichlorophenyl Derivative: Crystallizes in the monoclinic space group P2₁/c with intermolecular N-H···O hydrogen bonds (d = 2.89 Å) stabilizing the lattice .
  • 4-Hydroxy-3-nitro Derivative : Forms a layered structure via O-H···O (d = 2.67 Å) and N-H···O (d = 2.91 Å) bonds, creating a robust 3D network .
  • Diethylamino-hydroxy Derivative: Exhibits intramolecular O-H···N hydrogen bonds (d = 2.62 Å), reducing conformational flexibility .

Crystallization Tools : SHELXL and SHELXS are widely used for refining these structures, ensuring accurate bond-length and angle measurements .

Biological Activity

The compound 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and findings.

Chemical Structure

The molecular formula of the compound is C18H15Cl2N3OC_{18}H_{15}Cl_2N_3O. The chemical structure features a pyrazole ring substituted with a dichlorophenyl group and an imine linkage, which is crucial for its biological activity.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. The compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Activity Description
HeLa (cervical)38.44Moderate inhibition of proliferation
HepG2 (liver)54.25Good antiproliferative activity
MCF-7 (breast)Not reportedFurther studies needed

The presence of the 2,4-dichlorophenyl group enhances the compound's interaction with cellular targets, promoting apoptosis in cancer cells while sparing normal fibroblasts .

Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly reduces inflammation markers in various models. For instance:

  • LPS-induced inflammation in BV-2 microglial cells : The compound reduced the production of pro-inflammatory cytokines.
  • Oxidative stress models : It exhibited protective effects against glutamate-induced neurotoxicity in HT-22 cells.

These findings suggest the potential use of this pyrazole derivative in treating neurodegenerative diseases associated with inflammation .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium smegmatis16 µg/mL

This demonstrates moderate to strong antibacterial activity, particularly against Mycobacterium smegmatis, making it a candidate for further development in antimicrobial therapies .

The biological mechanisms underlying the activities of this compound are thought to involve:

  • Inhibition of key enzymes : The compound inhibits enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Interference with cellular signaling : It may disrupt signaling pathways that promote tumor growth and inflammation.

Case Studies

A notable case study involved the use of this compound in a murine model of breast cancer. The treatment group showed a significant reduction in tumor size compared to controls, correlating with decreased levels of inflammatory markers and enhanced apoptosis within tumor tissues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this pyrazolone derivative?

  • Methodological Answer : The compound is synthesized via Schiff base condensation , where the primary amine group of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one reacts with 2,4-dichlorobenzaldehyde under reflux in ethanol or methanol. Catalytic acetic acid (1–2 drops) is used to accelerate imine bond formation. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Key Data : Typical reaction conditions: 12–24 hours reflux, 60–80°C, yields 70–85% .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and crystal packing (e.g., monoclinic space group P21/cP2_1/c, β94\beta \approx 94^\circ) .
  • Spectroscopy : 1H^1H and 13C^13C NMR to confirm aromatic proton environments and imine bond formation. IR to verify C=N stretching (~1600–1650 cm1^{-1}) .
    • Example Crystallographic Data :
ParameterValue
aa (Å)11.52
bb (Å)16.42
β\beta (°)94.01
Space GroupP21/cP2_1/c

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 2,4-dichlorophenyl group with other substituents (e.g., 4-hydroxycoumarin or nitrobenzyl groups) and assess antimicrobial activity via MIC assays against S. aureus and E. coli.
  • Findings : Dichlorophenyl derivatives show enhanced antibacterial activity (MIC 8–16 µg/mL) compared to hydroxy-substituted analogs (MIC >64 µg/mL), likely due to increased lipophilicity .
    • Data Table :
SubstituentMIC (S. aureus)MIC (E. coli)
2,4-Cl2_2Ph8 µg/mL16 µg/mL
4-OH-Ph>64 µg/mL>64 µg/mL

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare experimental SCXRD data (e.g., C=N bond length ~1.28 Å) with DFT-optimized structures (B3LYP/6-311G++(d,p)). Discrepancies >0.02 Å may indicate crystal packing effects or measurement errors .
  • Case Study : A β-polymorph of a related pyrazolone showed a 0.03 Å deviation in C-N bond lengths compared to the α-phase, attributed to hydrogen-bonding differences .

Q. What strategies optimize reaction yield and scalability for this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to reduce reaction time (<6 hours).
  • Solvent Optimization : Use ethanol/water mixtures (7:3 v/v) to improve solubility and yield (up to 92%) .
    • Data : Yields improve from 70% (neat ethanol) to 92% (ethanol/water) under microwave-assisted synthesis .

Q. How do polymorphic forms affect stability and bioactivity?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. acetone) and characterize via PXRD/DSC.
  • Bioactivity Impact : The β-polymorph of a structurally similar pyrazolone showed 20% higher solubility in PBS (pH 7.4) and 15% enhanced antifungal activity compared to the α-form .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate activity using CLSI/M07-A9 guidelines for antimicrobial testing.
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate assay conditions. For example, a study reporting MIC = 8 µg/mL may have used a higher inoculum density (1 × 106^6 CFU/mL) versus 1 × 105^5 CFU/mL in other studies .

Key Notes for Reproducibility

  • Crystallography : Deposit SCXRD data in the Cambridge Structural Database (CSD) for cross-referencing .
  • Synthesis : Report detailed solvent ratios, catalyst loadings, and purification steps to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.